molecular formula C12H7F2NO2 B15092215 5-Fluoro-6-(4-fluorophenyl)picolinic acid

5-Fluoro-6-(4-fluorophenyl)picolinic acid

Cat. No.: B15092215
M. Wt: 235.19 g/mol
InChI Key: ZWBGKBSWTAXKAV-UHFFFAOYSA-N
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Description

5-Fluoro-6-(4-fluorophenyl)picolinic acid is an organic compound with the molecular formula C12H7F2NO2 It is a derivative of picolinic acid, characterized by the presence of fluorine atoms on both the pyridine ring and the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-6-(4-fluorophenyl)picolinic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 5-fluoropyridine-2-carbaldehyde and 4-fluorobenzene.

    Reaction Conditions: The key step involves a Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds.

    Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger volumes, ensuring efficient mixing and heat transfer, and implementing continuous flow processes to enhance yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-6-(4-fluorophenyl)picolinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.

    Substitution: The fluorine atoms on the aromatic rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

5-Fluoro-6-(4-fluorophenyl)picolinic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Fluoro-6-(4-fluorophenyl)picolinic acid involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their structure and function. For example, it may inhibit the activity of zinc finger proteins by binding to zinc ions, disrupting their normal function .

Comparison with Similar Compounds

Similar Compounds

    5-Fluoropyridine-2-carbaldehyde: A precursor in the synthesis of 5-Fluoro-6-(4-fluorophenyl)picolinic acid.

    4-Fluorobenzene: Another precursor used in the synthesis.

    Picolinic Acid: The parent compound from which this compound is derived.

Uniqueness

This compound is unique due to the presence of fluorine atoms on both the pyridine and phenyl rings, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research applications.

Properties

Molecular Formula

C12H7F2NO2

Molecular Weight

235.19 g/mol

IUPAC Name

5-fluoro-6-(4-fluorophenyl)pyridine-2-carboxylic acid

InChI

InChI=1S/C12H7F2NO2/c13-8-3-1-7(2-4-8)11-9(14)5-6-10(15-11)12(16)17/h1-6H,(H,16,17)

InChI Key

ZWBGKBSWTAXKAV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(C=CC(=N2)C(=O)O)F)F

Origin of Product

United States

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